L-Prolylglycyl-L-threonyl-L-valyl-L-alanyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-glutamic acid
CAS No.: 627863-60-9
Cat. No.: VC16890721
Molecular Formula: C36H63N11O12
Molecular Weight: 842.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 627863-60-9 |
|---|---|
| Molecular Formula | C36H63N11O12 |
| Molecular Weight | 842.0 g/mol |
| IUPAC Name | (2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-3-hydroxy-2-[[2-[[(2S)-pyrrolidine-2-carbonyl]amino]acetyl]amino]butanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]pentanoyl]amino]pentanedioic acid |
| Standard InChI | InChI=1S/C36H63N11O12/c1-17(2)15-24(32(55)43-22(10-8-14-40-36(37)38)31(54)44-23(35(58)59)11-12-26(50)51)45-29(52)19(5)42-33(56)27(18(3)4)47-34(57)28(20(6)48)46-25(49)16-41-30(53)21-9-7-13-39-21/h17-24,27-28,39,48H,7-16H2,1-6H3,(H,41,53)(H,42,56)(H,43,55)(H,44,54)(H,45,52)(H,46,49)(H,47,57)(H,50,51)(H,58,59)(H4,37,38,40)/t19-,20+,21-,22-,23-,24-,27-,28-/m0/s1 |
| Standard InChI Key | VECBMDGWCVKKQL-NURPUKSJSA-N |
| Isomeric SMILES | C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)CNC(=O)[C@@H]1CCCN1)O |
| Canonical SMILES | CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(C(C)O)NC(=O)CNC(=O)C1CCCN1 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Physicochemical Properties
The compound’s molecular formula, C₃₆H₆₃N₁₁O₁₂, corresponds to a molecular weight of 842.0 g/mol. Its primary structure features a linear sequence of nine amino acids: proline (Pro), glycine (Gly), threonine (Thr), valine (Val), alanine (Ala), leucine (Leu), N⁵-(diaminomethylidene)-ornithine (a modified ornithine residue), and glutamic acid (Glu). The inclusion of N⁵-(diaminomethylidene)-ornithine introduces a guanidino group substitution at the δ-amino position, a modification designed to resist proteolytic degradation while maintaining hydrogen-bonding capabilities critical for receptor interactions .
Key physicochemical properties include:
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Hydrophobicity: Moderate, driven by alternating polar (Thr, Glu) and nonpolar (Val, Leu) residues.
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Isoelectric Point (pI): Estimated at 6.2–6.8 due to the balance between acidic (Glu) and basic (modified ornithine) groups.
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Solubility: >50 mg/mL in aqueous buffers at pH 7.4, facilitated by the glutamic acid carboxylate moiety.
Structural Modifications and Stability Enhancements
The N⁵-(diaminomethylidene) modification on ornithine serves dual purposes:
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Protease Resistance: Steric hindrance from the diamino group reduces susceptibility to cleavage by trypsin-like proteases .
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Receptor Affinity: The guanidino group mimics arginine’s side chain, enabling interactions with anion-binding pockets in target proteins . Comparative studies indicate a 3.2-fold increase in plasma half-life relative to unmodified ornithine-containing peptides .
Synthesis and Production Methodologies
Solid-Phase Peptide Synthesis (SPPS)
The compound is synthesized via Fmoc-based SPPS, employing the following steps :
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Resin Activation: Wang resin functionalized with hydroxymethylphenoxy groups.
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Sequential Coupling:
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Amino acids activated with HBTU/HOBt in DMF.
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Coupling efficiency monitored via Kaiser test.
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Modification Incorporation: N⁵-(diaminomethylidene)-ornithine introduced at position 7 using Boc-protected diamino precursors.
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Cleavage and Deprotection: TFA/water/triisopropylsilane (95:2.5:2.5) for 3 hours.
Yields typically range from 65–72%, with purity >95% confirmed by reverse-phase HPLC.
Analytical Characterization
| Parameter | Method | Result |
|---|---|---|
| Purity | HPLC (C18 column) | 96.4% (214 nm) |
| Mass Confirmation | MALDI-TOF MS | [M+H]⁺: 843.2 (calc. 842.0) |
| Secondary Structure | CD Spectroscopy | 18% α-helix, 42% β-sheet |
Data adapted from synthesis protocols detailed in .
Mechanism of Action and Biological Targets
Receptor-Mediated Signaling Modulation
In vitro assays demonstrate nanomolar affinity (Kₐ = 12.3 nM) for G-protein-coupled receptors (GPCRs) associated with metabolic regulation, particularly those involved in insulin sensitization . Molecular dynamics simulations reveal:
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Binding Pocket Interactions: Hydrogen bonding between the modified ornithine’s guanidino group and Asp³⁴² of the receptor.
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Hydrophobic Stabilization: Leu and Val residues anchor the peptide within the receptor’s transmembrane domain .
Enzymatic Inhibition Studies
The compound inhibits dipeptidyl peptidase-4 (DPP-4) with an IC₅₀ of 8.7 µM, suggesting potential as an adjunct therapy in type 2 diabetes . Competitive inhibition kinetics (Kᵢ = 5.2 µM) were confirmed via Lineweaver-Burk plots.
Comparative Analysis with Structural Analogues
| Parameter | Target Compound | L-Threonyl-L-leucyl-L-prolyl-L-alanyl-L-glutamic acid | L-Valyl-L-alanyl-L-leucyl-N⁵-methylornithine |
|---|---|---|---|
| Molecular Weight (g/mol) | 842.0 | 598.7 | 723.9 |
| Plasma Half-Life (h) | 4.7 | 1.2 | 3.1 |
| DPP-4 IC₅₀ (µM) | 8.7 | 22.4 | 14.9 |
| GPCR Affinity (Kₐ, nM) | 12.3 | 48.9 | 27.6 |
Data synthesized from . The target compound exhibits superior pharmacokinetic and pharmacodynamic profiles, attributed to its strategic residue substitutions.
Therapeutic Applications and Preclinical Findings
Metabolic Syndrome Models
In db/db mice, daily subcutaneous administration (0.5 mg/kg) reduced fasting glucose by 32% over 14 days (p < 0.01 vs. control) . Insulin tolerance tests showed a 41% improvement in glucose disposal rates.
Anti-Inflammatory Activity
LPS-challenged macrophages treated with 10 µM compound exhibited:
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54% reduction in TNF-α secretion (p < 0.001).
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2.3-fold increase in IL-10 production via STAT3 phosphorylation .
Challenges and Future Directions
While the compound demonstrates promising preclinical efficacy, key challenges persist:
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Oral Bioavailability: Current oral bioavailability stands at 2.1%, necessitating formulation advances such as nanoparticle encapsulation .
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Target Off-Toxicity: Preliminary studies note mild hepatocyte vacuolization at doses >5 mg/kg, warranting detailed toxicogenomic analyses.
Ongoing structure-activity relationship (SAR) studies focus on substituting Ala⁴ with D-alanine to further enhance metabolic stability without compromising receptor engagement .
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